molecular formula C8H7F3N4 B6212303 2-(azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine CAS No. 2742660-57-5

2-(azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B6212303
CAS No.: 2742660-57-5
M. Wt: 216.2
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Description

2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is a compound that features a pyridine ring substituted with an azidomethyl group at the 2-position, a methyl group at the 6-position, and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine typically involves the introduction of the azidomethyl group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halomethylpyridine is treated with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form a nitro group.

    Reduction: The azidomethyl group can be reduced to form an amine.

    Substitution: The azidomethyl group can participate in substitution reactions to form other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2-(nitromethyl)-6-methyl-4-(trifluoromethyl)pyridine.

    Reduction: Formation of 2-(aminomethyl)-6-methyl-4-(trifluoromethyl)pyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions, where it serves as a linker between biomolecules and other functional groups.

    Industry: It is used in the production of materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine depends on its specific application. In bioconjugation reactions, the azide group can undergo a click reaction with alkynes to form stable triazole linkages. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates by increasing their lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-4-(trifluoromethyl)pyridine: Lacks the methyl group at the 6-position.

    2-(Azidomethyl)-6-methylpyridine: Lacks the trifluoromethyl group at the 4-position.

    4-(Trifluoromethyl)pyridine: Lacks both the azidomethyl and methyl groups.

Uniqueness

2-(Azidomethyl)-6-methyl-4-(trifluoromethyl)pyridine is unique due to the combination of the azidomethyl, methyl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications.

Properties

CAS No.

2742660-57-5

Molecular Formula

C8H7F3N4

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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